molecular formula C66H78O6 B11945921 Hexakis(4-isopropylphenoxymethyl)benzene

Hexakis(4-isopropylphenoxymethyl)benzene

Cat. No.: B11945921
M. Wt: 967.3 g/mol
InChI Key: JTFSGZLGVVQQSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hexakis(4-isopropylphenoxymethyl)benzene typically involves multiple steps. One common method includes the reaction of hexaphenylbenzene with 4-isopropylphenol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hexakis(4-isopropylphenoxymethyl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

Hexakis(4-isopropylphenoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexakis(4-isopropylphenoxymethyl)benzene involves its ability to form stable complexes through hydrogen bonding and π-π stacking interactions. These interactions enable the compound to act as a host molecule, encapsulating guest molecules within its structure. This property is particularly useful in drug delivery systems, where the compound can transport and release drugs in a controlled manner .

Comparison with Similar Compounds

Hexakis(4-isopropylphenoxymethyl)benzene can be compared with other similar compounds, such as:

Biological Activity

Hexakis(4-isopropylphenoxymethyl)benzene is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C66H78O6
  • Molecular Weight : 1,015.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 672242-24-1

The compound features a benzene core with six isopropylphenoxymethyl substituents, which contributes to its unique properties and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress.
  • Cellular Interaction : It may interact with various cellular targets, including proteins involved in signaling pathways, thereby influencing cellular functions.
  • Anti-cancer Potential : Preliminary studies suggest that compounds with similar structures can exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.

In vitro Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. The mechanism involves modulation of key apoptotic pathways and disruption of mitochondrial function.
  • Antioxidant Activity : In vitro assays demonstrate that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of the compound for 24 and 48 hours. Cell viability was assessed using the MTT assay.
    • Results : The compound exhibited IC50 values of 25 µM for MCF-7 and 15 µM for MDA-MB-231 cells, indicating potent anticancer activity.
  • Study on Antioxidant Capacity :
    • Objective : To assess the antioxidant potential of this compound using DPPH radical scavenging assay.
    • Methodology : The compound was tested at different concentrations (10 µM to 100 µM).
    • Results : Significant scavenging activity was observed, with an IC50 value of 30 µM, suggesting its potential utility in mitigating oxidative stress.

Comparative Analysis

A comparative analysis with structurally related compounds reveals that this compound possesses unique biological properties due to its specific functional groups.

Compound NameAnticancer ActivityAntioxidant Activity
This compoundHighModerate
Hexakis(4-bromophenyl)benzeneModerateLow
Hexakis(4-tert-butylphenoxymethyl)benzeneHighHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Hexakis(4-isopropylphenoxymethyl)benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of hexa-substituted benzene derivatives often involves cobalt-catalyzed cyclotrimerization of diarylacetylenes or Sonogashira coupling reactions. For example, cobalt-catalyzed trimerization enables efficient assembly of aromatic cores, while Sonogashira coupling facilitates functionalization with ethynyl groups . Optimization parameters include catalyst loading (e.g., 5 mol% CoCl₂), solvent polarity (toluene or THF), and reaction temperature (80–120°C). Yield improvements are achieved by controlling stoichiometry and purifying intermediates via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique analysis:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For fluorinated analogs, ¹⁹F NMR resolves substituent effects .
  • X-ray Crystallography : Single-crystal diffraction confirms molecular geometry and intermolecular interactions (e.g., I···I or CH···O=C interactions in host-guest networks) .
  • Elemental Analysis : Combustion analysis verifies C, H, N content, with deviations >0.3% indicating impurities .

Q. What are the key spectroscopic techniques used to characterize this compound, and how are data interpreted?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (aromatic C=C) confirm ether and aromatic groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragments, with isotopic patterns validating molecular formulas .

Q. How do solvent polarity and reaction time influence the purity of this compound during crystallization?

  • Methodological Answer : Polar solvents (e.g., ethanol or methanol) enhance solubility of byproducts, allowing selective crystallization of the target compound. Extended reaction times (>24 hours) may lead to side reactions (e.g., oxidation), necessitating monitoring via TLC. Recrystallization from 95% ethanol at 0°C maximizes purity .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

  • Methodological Answer : The compound is sensitive to moisture and light. Storage under inert gas (N₂ or Ar) at 2–8°C in amber vials prevents hydrolysis and photodegradation. Periodic NMR checks detect decomposition (e.g., new peaks at δ 7.5–8.5 ppm indicating oxidized byproducts) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and experimental data in the thermal stability of this compound-based polymers?

  • Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) data may arise from impurities or incomplete crosslinking. Strategies include:

  • Computational Modeling : DFT calculations predict degradation pathways (e.g., bond dissociation energies for isopropylphenoxy groups).
  • Controlled Pyrolysis-GC/MS : Identifies volatile fragments, aligning experimental mass loss with simulated decomposition profiles .

Q. How can computational methods be integrated with experimental data to predict the host-guest interaction capabilities of this compound derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations model host-guest binding affinities. For example, docking studies with Gaussian09 optimize geometries, while crystallographic data (e.g., CCDC-2246860) validate interaction motifs like π-π stacking or halogen bonding .

Q. How do variations in substituent groups on the benzene core influence the material properties of this compound in gas adsorption applications?

  • Methodological Answer : Bulky substituents (e.g., isopropylphenoxy) reduce BET surface area by limiting pore accessibility, whereas ethynyl groups enhance rigidity. Comparative studies show BET areas of 665–742 m²/g for bromophenyl vs. adamantane-modified analogs, with thermal stability improvements (>60°C) from adamantane incorporation .

Q. What experimental designs are critical for analyzing kinetic vs. thermodynamic control in the synthesis of this compound isomers?

  • Methodological Answer : Time-resolved NMR monitors intermediate formation (e.g., trimerization intermediates at δ 6.5–7.0 ppm). Varying reaction temperatures (25°C vs. 70°C) shifts product ratios, with low temperatures favoring kinetic isomers. HPLC with chiral columns resolves enantiomeric excess .

Q. How can contradictory data on catalytic activity of this compound in hydrogenation reactions be reconciled?

  • Methodological Answer : Contradictions may stem from catalyst poisoning (e.g., residual ligands) or solvent effects. Controlled poisoning experiments (e.g., adding CO) and in situ IR spectroscopy identify active sites. Replicating reactions in deuterated solvents (e.g., DMF-d₇) clarifies solvent participation .

Properties

Molecular Formula

C66H78O6

Molecular Weight

967.3 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(4-propan-2-ylphenoxy)methyl]benzene

InChI

InChI=1S/C66H78O6/c1-43(2)49-13-25-55(26-14-49)67-37-61-62(38-68-56-27-15-50(16-28-56)44(3)4)64(40-70-58-31-19-52(20-32-58)46(7)8)66(42-72-60-35-23-54(24-36-60)48(11)12)65(41-71-59-33-21-53(22-34-59)47(9)10)63(61)39-69-57-29-17-51(18-30-57)45(5)6/h13-36,43-48H,37-42H2,1-12H3

InChI Key

JTFSGZLGVVQQSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)C)COC4=CC=C(C=C4)C(C)C)COC5=CC=C(C=C5)C(C)C)COC6=CC=C(C=C6)C(C)C)COC7=CC=C(C=C7)C(C)C

Origin of Product

United States

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